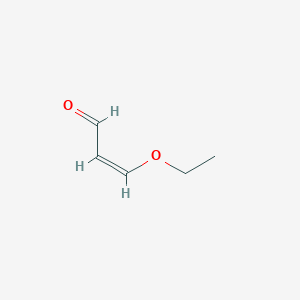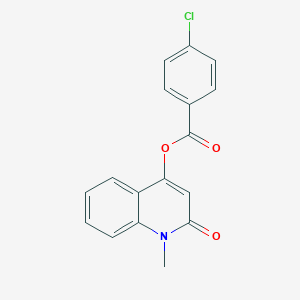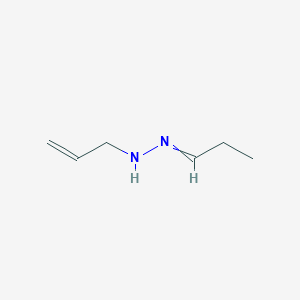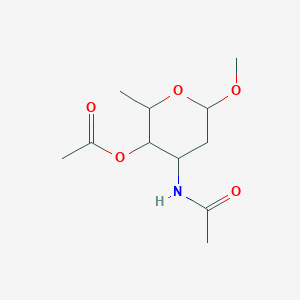
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is a chemical compound that belongs to the class of oxan derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. It has also been suggested that the compound inhibits the growth of microorganisms by disrupting the cell membrane or inhibiting key enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and regulate the growth of crops. However, the compound has also been shown to have toxic effects on some normal cells, which limits its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the compound's toxicity to normal cells and limited solubility in water can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate. One direction is to investigate its potential as an antitumor agent in combination with other drugs or therapies. Another direction is to explore its potential as a growth regulator for crops in different environmental conditions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of the compound.
Métodos De Síntesis
The synthesis of (4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate involves the reaction of 2,3-O-isopropylidene-D-glyceraldehyde with ethyl acetoacetate in the presence of a base catalyst. The product obtained is then treated with acetic anhydride to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
(4-Acetamido-6-methoxy-2-methyloxan-3-yl) acetate has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antimicrobial and antifungal properties. In agriculture, it has been tested as a growth regulator for crops. In industry, it has been explored as a potential intermediate for the synthesis of other compounds.
Propiedades
Número CAS |
18981-63-0 |
|---|---|
Fórmula molecular |
C13H34O7Si3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
(4-acetamido-6-methoxy-2-methyloxan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO5/c1-6-11(17-8(3)14)9(12-7(2)13)5-10(15-4)16-6/h6,9-11H,5H2,1-4H3,(H,12,13) |
Clave InChI |
SBJRRLJCQHFWCN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(CC(O1)OC)NC(=O)C)OC(=O)C |
Otros números CAS |
67737-59-1 23089-56-7 51869-35-3 |
Sinónimos |
1-O-Methyl-3-(acetylamino)-4-O-acetyl-2,3,6-trideoxy-α-L-lyxo-hexopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




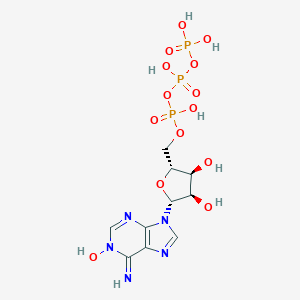
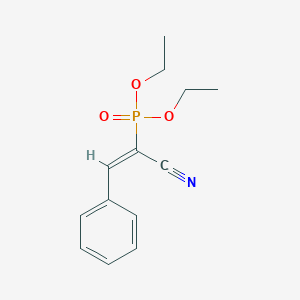
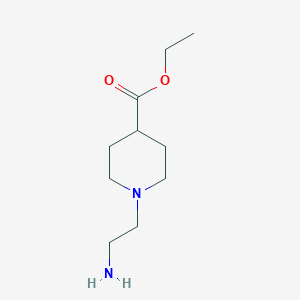
![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
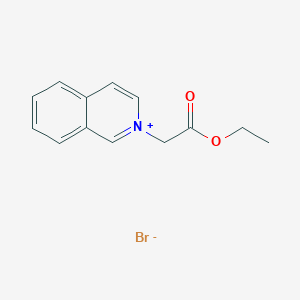
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
